Sodium nitroprusside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

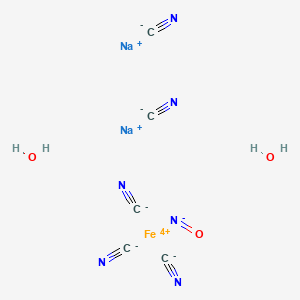

Sodium nitroprusside, also known as this compound dihydrate, is a chemical compound with the formula Na₂[Fe(CN)₅NO]·2H₂O. It is a deep red, odorless crystalline solid that is highly soluble in water. This compound is widely recognized for its role as a vasodilator in medical applications, where it helps to lower blood pressure by releasing nitric oxide (NO) into the bloodstream .

準備方法

Sodium nitroprusside can be synthesized through several methods. One common laboratory method involves the reaction of potassium ferrocyanide with sodium nitrite and sulfuric acid, followed by the addition of copper sulfate and sodium bicarbonate . The industrial production typically involves similar steps but on a larger scale, ensuring the purity and consistency required for medical and research applications .

化学反応の分析

Sodium nitroprusside undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as both an oxidizing and reducing agent depending on the reaction conditions.

Substitution Reactions: The compound can undergo substitution reactions where the nitrosyl group (NO) or cyanide groups (CN) are replaced by other ligands.

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and other transition metal salts. The major products formed depend on the specific reaction conditions but often include various iron complexes and cyanide derivatives .

科学的研究の応用

Sodium nitroprusside has a wide range of applications in scientific research:

Chemistry: It is used as a reagent to produce nitric oxide radicals via UV radiation-induced photolysis.

Biology: The compound is used in studies involving nitric oxide signaling pathways, which are crucial for understanding various physiological processes.

Industry: It is used in the Phenate Method for the quantitative measurement of ammonia in water samples.

作用機序

The primary mechanism of action of sodium nitroferricyanide, dihydrate involves the release of nitric oxide (NO) upon decomposition. This NO activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in blood pressure . Additionally, NO can inhibit platelet aggregation and modulate various cellular signaling pathways .

類似化合物との比較

Sodium nitroprusside is often compared with other nitric oxide donors and cyanide-containing compounds. Some similar compounds include:

This compound: Similar in structure and function, but without the dihydrate form.

Potassium ferrocyanide: Used in similar chemical reactions but does not release nitric oxide.

Sodium cyanide: A simpler cyanide compound used in various industrial processes but lacks the vasodilatory properties of sodium nitroferricyanide.

The uniqueness of sodium nitroferricyanide, dihydrate lies in its ability to release nitric oxide efficiently, making it highly valuable in both medical and research settings .

特性

分子式 |

C5H4FeN6Na2O3 |

|---|---|

分子量 |

297.95 g/mol |

IUPAC名 |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; |

InChIキー |

XRKMNJXYOFSTBE-UHFFFAOYSA-N |

正規SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

-isoquinoline-2-carbaldehyde](/img/structure/B8766306.png)

![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)

![Cyclopropanecarboxylic acid, 2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, ethyl ester](/img/structure/B8766341.png)

![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)

![N-[6-(4-Cyanobutyl)-3-pyridazinyl]-3-(trifluoromethoxy)benzeneacetamide](/img/structure/B8766420.png)